Lipophilicity Enhancement vs. Bumetanide
The butyl ester modification of Bumetanide Butyl Ester (target compound) significantly increases its lipophilicity compared to the parent drug Bumetanide, which possesses a free carboxylic acid group . This structural change alters the molecule's physicochemical properties, specifically its partition coefficient, affecting its behavior in biological and analytical systems .
| Evidence Dimension | Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | LogP = 6.1493 (calculated) |
| Comparator Or Baseline | Bumetanide (CAS 28395-03-1): LogP = 2.57–3.04 (range from multiple sources) |
| Quantified Difference | Approximately 3–3.6 LogP units higher |
| Conditions | Calculated LogP values from chemical structure databases; Bumetanide XLogP = 2.57 [1]; alternative source reports LogP = 2.96 [2] |
Why This Matters
This substantial increase in lipophilicity results in distinct chromatographic retention behavior, requiring separate analytical method validation for impurity profiling and quantification.
- [1] IUPHAR/BPS Guide to Pharmacology. Bumetanide Ligand Page. https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=4837 View Source
- [2] SIELC Technologies. Bumetanide HPLC Data. https://www.sielc.com/compound-bumetanide View Source
